molecular formula C24H51OP B1604894 Tris(2-ethylhexyl)phosphine oxide CAS No. 2785-32-2

Tris(2-ethylhexyl)phosphine oxide

Cat. No.: B1604894
CAS No.: 2785-32-2
M. Wt: 386.6 g/mol
InChI Key: RKJGHINMWRVRJW-UHFFFAOYSA-N
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Description

Significance of Neutral Organophosphorus Extractants in Chemical Separations

Neutral organophosphorus compounds, including phosphine (B1218219) oxides, phosphinates, phosphonates, and phosphates, are widely utilized as extractants in solvent extraction. tandfonline.comosti.gov Their efficacy stems from their ability to form complexes with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase. tandfonline.com The extraction power of these compounds is influenced by the nature of the organic groups attached to the phosphorus atom, with phosphine oxides generally exhibiting the strongest extraction capabilities due to the high basicity of the phosphoryl oxygen. researchgate.netnih.gov The choice of the organic solvent, or diluent, also plays a critical role in the efficiency of metal ion partitioning in solvent extraction systems. epa.gov

The mechanism of extraction typically involves the formation of a coordination complex between the metal ion and the phosphoryl oxygen of the extractant. tandfonline.com This process is influenced by several factors, including the acidity of the aqueous phase, the nature of the anion present, and the water activity. tandfonline.comosti.gov

Overview of Tris(2-ethylhexyl)phosphine oxide (TEHPO) within the Landscape of Alkyl Phosphine Oxides

This compound (TEHPO) is a prominent member of the trialkylphosphine oxide family. Its branched alkyl chains, specifically the 2-ethylhexyl groups, impart favorable physical properties, such as high solubility in common organic solvents and a liquid state at room temperature, which are advantageous for solvent extraction applications. sigmaaldrich.com Compared to other trialkylphosphine oxides like tri-n-octylphosphine oxide (TOPO), which is a solid at room temperature, the branched structure of TEHPO can influence its extraction behavior and physical handling. google.com The general order of extraction efficiency among neutral organophosphorus extractants is phosphine oxide > phosphinate > phosphonate (B1237965) > phosphate, highlighting the superior performance of compounds like TEHPO. researchgate.net

Scope and Research Significance of this compound in Contemporary Chemical Science

The research significance of TEHPO lies in its effectiveness as an extractant for a variety of metals, its role in synergistic extraction systems, and its utility in other scientific applications. For instance, it has been investigated for the extraction of rare earth elements and other valuable metals from various aqueous solutions. researchgate.netmdpi.com Furthermore, TEHPO has been employed as a solvent mediator in the construction of ion-selective electrodes, demonstrating its versatility beyond traditional solvent extraction. researchgate.netscilit.com Its ability to form stable complexes with metal ions also makes it a subject of interest in coordination chemistry, where studies focus on the structure and bonding of these complexes. wikipedia.org

Properties

IUPAC Name

3-[bis(2-ethylhexyl)phosphorylmethyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H51OP/c1-7-13-16-22(10-4)19-26(25,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGHINMWRVRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CP(=O)(CC(CC)CCCC)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285444
Record name Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane
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Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2785-32-2
Record name NSC41938
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Record name Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane
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Record name Tris(2-ethylhexyl)phosphine oxide
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Synthesis Methodologies and Advanced Chemical Derivatization of Tris 2 Ethylhexyl Phosphine Oxide

Established Synthetic Pathways for Trialkylphosphine Oxides

The synthesis of trialkylphosphine oxides, including TEHPO, has traditionally relied on several robust and well-documented methods. These pathways, while effective, often present challenges related to reaction conditions and substrate scope. nii.ac.jp

Grignard Reagent-Phosphorus Trichloride Methodologies and Subsequent Oxidation

A cornerstone in the synthesis of trialkylphosphines, the precursors to their corresponding oxides, involves the reaction of a Grignard reagent with phosphorus trichloride. google.comliv.ac.uk This method is versatile, allowing for the introduction of various alkyl groups onto the phosphorus center. nih.gov

The general process begins with the formation of a Grignard reagent from an alkyl halide, such as 2-ethylhexyl bromide, and magnesium metal. This organometallic species then reacts with phosphorus trichloride, where the alkyl groups from the Grignard reagent displace the chlorine atoms on the phosphorus. google.com A slight excess of the Grignard reagent is often employed to ensure the complete substitution of all three chlorine atoms, leading to the formation of the corresponding trialkylphosphine. nih.gov

Grignard Reagent Formation: R-X + Mg → R-MgX (where R = 2-ethylhexyl, X = halide)

Phosphine (B1218219) Synthesis: 3 R-MgX + PCl₃ → R₃P + 3 MgXCl

Oxidation: R₃P + [O] → R₃PO

While this method is widely used, it is not without its drawbacks. The reaction can sometimes be difficult to control, leading to the formation of byproducts. google.com Furthermore, the Grignard reagents themselves can be sensitive to moisture and air, necessitating careful handling and inert reaction conditions. nih.gov

A notable advancement in this area is the use of chlorophosphonium salts, derived from phosphine oxides, as electrophilic partners for Grignard reagents. rsc.org This "inverse reactivity" approach allows for the synthesis of quaternary phosphonium salts, which can then be converted to phosphine oxides, offering a route that avoids the often slow kinetics and handling issues associated with parent phosphines. rsc.org

ReactantsProductKey Features
Grignard Reagent (R-MgX), Phosphorus Trichloride (PCl₃)Trialkylphosphine (R₃P)Versatile for various alkyl groups. nih.gov
Trialkylphosphine (R₃P), Oxidizing Agent (e.g., H₂O₂)Trialkylphosphine Oxide (R₃PO)Subsequent oxidation step is crucial. google.comrsc.org
Chlorophosphonium Salt, Grignard ReagentQuaternary Phosphonium Salt"Inverse reactivity" approach. rsc.org

Olefin-Phosphine Addition Routes

The addition of phosphines to olefins, known as hydrophosphination, presents an alternative and atom-economical route to organophosphorus compounds. liv.ac.uk This method can be initiated by free radicals, and under controlled conditions, offers high selectivity towards the desired organophosphine. google.com

For the synthesis of TEHPO, this would involve the reaction of phosphine (PH₃) with 2-ethylhexene. The reaction is typically carried out in the presence of a free-radical initiator. google.com One of the significant advantages of this route is the potential for high yields and the avoidance of byproducts often associated with Grignard-based methods. google.com

However, the traditional free-radical initiated addition of phosphine to olefins often required high temperatures and pressures, posing safety and economic challenges. google.com More recent developments have demonstrated that this reaction can be induced at ambient temperature and normal atmospheric pressure, making it a safer and more economically viable process. google.com The resulting trialkylphosphine is then oxidized to TEHPO.

Alkyl Halide Reactivity in Phosphine Oxide Synthesis

The reaction of phosphorus esters with alkyl halides is another established method for synthesizing phosphine oxides. acs.orgacs.org This approach, often referred to as the Michaelis-Arbuzov reaction, is a fundamental process in organophosphorus chemistry. nii.ac.jp

In this method, a trialkyl phosphite is reacted with an alkyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then rearranges to form a phosphonate (B1237965). For the synthesis of tertiary phosphine oxides, further reactions are necessary. A variation of this involves the reaction of metalated phosphine oxides with alkyl halides. For instance, treating a phosphine oxide with a strong base like sodium can generate a phosphorus anion, which then reacts with an alkyl halide to yield the desired phosphine oxide. organic-chemistry.org

Sodium bis(2-methoxyethoxy)aluminum hydride has also been employed to facilitate the reaction between phosphorus esters and alkyl halides, providing a one-pot synthesis of phosphine oxides. acs.org This method offers experimental simplicity, though the Grignard route remains preferred for preparing optically active phosphine oxides. acs.org

Emerging Synthetic Strategies for Tailored Tris(2-ethylhexyl)phosphine oxide Analogs

The demand for phosphine oxides with specific properties, such as chirality, has driven the development of more advanced and refined synthetic methodologies. These emerging strategies focus on stereoselectivity and the incorporation of green chemistry principles.

Stereoselective Synthesis Approaches for Chiral Phosphine Oxides

The synthesis of P-chiral phosphine oxides is a significant area of research due to their potential applications as ligands in asymmetric catalysis and as chiral organocatalysts. nih.govrsc.orgsioc-journal.cn Achieving high enantiomeric purity is a key challenge. nih.gov

One of the primary strategies for stereoselective synthesis involves the nucleophilic substitution of enantiopure H-phosphinates. nih.gov These reactions must be carefully controlled to avoid racemization. nih.gov The use of chiral amino alcohols as templates has emerged as an efficient method for preparing sterically congested and structurally diverse P-stereogenic secondary phosphine oxides. acs.org These chiral secondary phosphine oxides can then be used as building blocks for more complex chiral phosphine compounds. acs.org

Another approach involves the enantioselective arylation of secondary phosphine oxides using a copper catalyst and diaryliodonium salts, which can produce tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org Furthermore, the addition of P-stereogenic secondary phosphine oxides to activated alkenes, a reaction that can be catalyzed by calcium hydroxide or gentle heating, provides a pathway to functionalized P,C-stereogenic tertiary phosphine oxides in high yields and diastereoselectivity. nih.gov

ApproachKey Features
Nucleophilic substitution of enantiopure H-phosphinatesRequires careful control to avoid racemization. nih.gov
Chiral amino alcohol templatesYields sterically congested P-stereogenic secondary phosphine oxides. acs.org
Copper-catalyzed enantioselective arylationProduces tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org
Addition of P-stereogenic secondary phosphine oxides to activated alkenesHigh yields and diastereoselectivity. nih.gov

Green Chemistry Principles in TEHPO Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphine oxides, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One area of focus is the development of catalyst- and solvent-free reactions. For example, the synthesis of tertiary α-hydroxyphosphine oxides has been achieved through the direct reaction of secondary phosphine oxides with ketones without the need for a catalyst or solvent. thieme-connect.com This method aligns with the principles of pot, atom, and step economy (PASE). thieme-connect.com

Photocatalysis offers another green approach. A metal-free, photocatalyzed radical difunctionalization of acetylene has been developed for the synthesis of C2-linked phosphine compounds. rsc.org This method operates under mild conditions, boasts 100% atom economy, and is scalable. rsc.org

The reduction of phosphine oxides, which are often byproducts of reactions like the Wittig reaction, back to phosphines is another important aspect of green chemistry in this field. orgsyn.org The use of microwave-assisted, solvent-free conditions for the deoxygenation of phosphine oxides with reagents like polymethylhydrosiloxane (PMHS) represents a greener alternative to traditional methods. tandfonline.com Furthermore, air-oxidized strategies are being explored for the transformation of arylphosphine oxides into phosphinoyl radicals for further synthesis, avoiding the need for stoichiometric chemical oxidants. rsc.org

Chemical Functionalization and Derivatization of the this compound Scaffold

The chemical reactivity of the TEHPO scaffold is primarily centered on its long alkyl chains. The P=O bond is known for its high thermal and chemical stability, making direct modifications at the phosphorus center challenging without harsh reagents. mdpi.com Consequently, functionalization efforts typically target the C-H bonds of the ethylhexyl groups. These modifications can introduce new functionalities, altering the molecule's properties to create tailored derivatives for specific applications, such as advanced ligands or polymer additives.

Alkyl Chain Modification and its Impact on Ligand Properties

The three 2-ethylhexyl chains of TEHPO are saturated hydrocarbons, generally considered unreactive. However, they can be modified through synthetic organic chemistry techniques, although such transformations on TEHPO itself are not widely documented. The principles of these modifications can be inferred from the chemistry of analogous trialkylphosphine oxides. Introducing functional groups onto the alkyl chains can significantly alter the molecule's solubility, polarity, and coordination ability.

For instance, the introduction of hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups would dramatically increase the hydrophilicity of the molecule. Research on tris(2-carboxyethyl)phosphine (TCEP) and its oxide (TCEPO) shows that the carboxyl groups allow for pH-dependent behavior and create new metal-binding sites. nih.gov While TEHPO is a neutral ligand that coordinates to hard metal centers through its oxygen atom, functionalized derivatives could act as multidentate or anionic ligands with different coordination preferences. wikipedia.org

The length and branching of the alkyl chains also influence the steric bulk and lipophilicity of the molecule. These properties are critical for its function as a ligand or solvent mediator. scilit.comosti.gov For example, in palladium-catalyzed cross-coupling reactions, the steric bulk of trialkylphosphine ligands is a key factor. acs.org Altering the alkyl chains of TEHPO could similarly modulate its steric profile, affecting its interaction with metal centers or its packing in a solid state.

Below is a table illustrating the potential impact of hypothetical alkyl chain modifications on the properties of TEHPO.

Modification Type Example Functional Group Potential Impact on Properties Rationale
Hydroxylation -OHIncreased hydrophilicity, potential for hydrogen bonding, new coordination site.The polar -OH group can engage in hydrogen bonding with water or other polar molecules.
Carboxylation -COOHWater solubility at high pH, anionic character, multidentate chelation. nih.govThe carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to metal ions. nih.gov
Amination -NH2Increased basicity, potential for hydrogen bonding, new coordination site.The amino group provides a basic nitrogen atom capable of coordination or protonation.
Halogenation -Cl, -BrIncreased reactivity for further functionalization, altered polarity.Halogens can serve as leaving groups for nucleophilic substitution reactions.

Advanced Analytical Characterization Techniques for Tris 2 Ethylhexyl Phosphine Oxide and Its Complexes

Spectroscopic Analysis of Tris(2-ethylhexyl)phosphine oxide Structure and Bonding

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of TEHPO. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer unique insights into the atomic arrangement and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for determining the structure of TEHPO by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei.

¹H NMR: The proton NMR spectrum of a related compound, tris(2-ethylhexyl) phosphate, shows characteristic signals corresponding to the various protons in the 2-ethylhexyl chains. chemicalbook.comspectrabase.com These complex multiplets provide a fingerprint of the alkyl groups attached to the phosphorus atom.

¹³C NMR: The carbon-13 NMR spectrum of tris(2-ethylhexyl) phosphate reveals distinct signals for each unique carbon atom in the 2-ethylhexyl groups. chemicalbook.comnih.gov The chemical shifts of these signals are indicative of their position relative to the electron-withdrawing phosphine (B1218219) oxide group.

³¹P NMR: Phosphorus-31 NMR is particularly valuable for characterizing organophosphorus compounds. The ³¹P NMR spectrum of phosphine oxides typically shows a single peak, with a chemical shift that is sensitive to the electronic environment around the phosphorus atom. rsc.org For instance, the chemical shift for various phosphine oxides can range significantly, and factors such as solvent can influence this shift. acs.org Studies on similar phosphine oxides, like triphenylphosphine oxide, show characteristic chemical shifts that aid in their identification. rsc.org The ³¹P NMR chemical shift for protonated triaryl phosphines can also provide valuable structural information. researchgate.net

Table 1: Representative NMR Data for Similar Organophosphorus Compounds

NucleusCompoundChemical Shift (ppm)
¹HTris(2-ethylhexyl) phosphateComplex multiplets for alkyl protons chemicalbook.comspectrabase.com
¹³CTris(2-ethylhexyl) phosphateVarious signals for alkyl carbons chemicalbook.comnih.gov
³¹PTriphenylphosphine oxide~30.00 rsc.org

This table presents representative data for structurally related compounds to illustrate the expected spectral regions for TEHPO.

Infrared (IR) and Raman Spectroscopy for P=O Vibrational Modes

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the phosphoryl (P=O) group, a key functional group in TEHPO.

Infrared (IR) Spectroscopy: The P=O stretching vibration in phosphine oxides gives rise to a strong and characteristic absorption band in the IR spectrum. For trioctylphosphine oxide (TOPO), a structurally similar compound, this band appears around 1146 cm⁻¹. researchgate.net The exact position of this band can be influenced by factors such as hydrogen bonding. sdstate.eduresearchgate.net The IR spectrum of triphenylphosphine oxide also shows a prominent P=O stretching band. nist.gov

Raman Spectroscopy: Raman spectroscopy also provides information about the P=O vibrational mode. In the Raman spectrum of TOPO, the P=O stretching vibration is observed near 1145 cm⁻¹. researchgate.net This technique is complementary to IR spectroscopy and can be particularly useful for studying samples in aqueous solutions.

Table 2: Characteristic P=O Stretching Frequencies

CompoundTechniqueP=O Stretching Frequency (cm⁻¹)
Trioctylphosphine oxideIR~1146 researchgate.net
Trioctylphosphine oxideRaman~1145 researchgate.net
Triphenylphosphine oxideIRVaries with complexation sdstate.edu

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of TEHPO and to study its fragmentation patterns, which can aid in structural confirmation. The empirical formula for TEHPO is C₂₄H₅₁OP, corresponding to a molecular weight of 386.63 g/mol . sigmaaldrich.com Electron ionization mass spectrometry of related compounds like tris(2-ethylhexyl) phosphate and triphenylphosphine oxide provides characteristic fragmentation patterns that can be used for identification. nist.govnist.gov

Chromatographic and Separation-Based Characterization Methods

Chromatographic techniques are essential for assessing the purity of TEHPO and for separating it from impurities or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. It can be used to determine the purity of TEHPO and to identify and quantify any volatile impurities. orientjchem.org The development of GC-MS methods for other phosphine oxides, such as tris(1-aziridinyl)phosphine oxide, demonstrates the utility of this technique for analyzing trace-level impurities. nih.gov The methodology often involves extraction of the analyte followed by GC-MS analysis. patsnap.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Component Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. Reverse-phase HPLC methods have been developed for the analysis of related organophosphorus compounds like tris(2-ethylhexyl) phosphite and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. sielc.comsielc.com These methods typically use a C18 column and a mobile phase consisting of acetonitrile and water, sometimes with additives like phosphoric or formic acid. sielc.comsielc.com HPLC can be used to assess the purity of TEHPO and to analyze its concentration in various samples. For easily oxidizable phosphine compounds, specialized HPLC methods may be required to prevent on-column degradation. nih.gov The quantitative analysis of tris(2-carboxyethyl)phosphine oxide after oxidation demonstrates the potential of HPLC for determining the concentration of phosphine oxides in complex matrices. nih.gov

X-ray Diffraction and Scattering Techniques for Structural Elucidation

X-ray techniques are indispensable for determining the atomic and molecular structure of materials. They provide insight into the three-dimensional arrangement of atoms in a crystal and the size, shape, and interactions of particles in solution.

Single-Crystal X-ray Diffraction of TEHPO and its Metal Complexes

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves directing an X-ray beam onto a single crystal of the material. The resulting diffraction pattern is used to map the electron density and, consequently, the positions of atoms within the crystal lattice.

For TEHPO, which is a liquid at room temperature, obtaining a single crystal would require sub-ambient temperatures. If a suitable single crystal of pure TEHPO or one of its metal complexes were grown, SC-XRD analysis would yield critical structural data. For a metal complex, this would include:

Coordination Geometry: The arrangement of TEHPO ligands and other anions around the central metal ion (e.g., tetrahedral, octahedral).

Bond Lengths and Angles: Precise measurements of the metal-oxygen bond from the phosphine oxide group, as well as bond lengths and angles within the TEHPO ligand itself. This data confirms the nature of the coordination.

Stoichiometry: Unambiguously confirming the ratio of ligand to metal in the complex. Early extraction studies from 1963 suggested a 1:2 stoichiometry for the uranyl nitrate-TEHPO complex, which SC-XRD could definitively verify. osti.gov

Packing and Intermolecular Interactions: How the complex molecules arrange themselves in the crystal lattice and the nature of non-covalent interactions, such as van der Waals forces.

While crystal structures for numerous other phosphine oxide complexes, such as those with triphenylphosphine oxide or tris(2-pyridyl)ethyl]phosphine oxide, are well-documented and provide a framework for understanding this class of compounds, specific crystallographic data for TEHPO complexes remains elusive in the reviewed literature. acs.orgresearchgate.netacs.orgnih.gov

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials on a nanoscale (1-100 nm) in solution. It is particularly useful for studying the size, shape, and aggregation behavior of macromolecules, micelles, and nanoparticles. Given TEHPO's structure, which consists of a polar phosphine oxide head group and three nonpolar 2-ethylhexyl tails, it is expected to exhibit amphiphilic behavior and form aggregates (micelles or reverse micelles) in different solvents.

A SAXS experiment on TEHPO in a solvent like a hydrocarbon or a polar organic solvent would provide information on:

Aggregation Number: The data can be used to estimate the average number of TEHPO molecules that assemble into a single aggregate.

Inter-particle Interactions: At higher concentrations, the scattering pattern can reveal information about the repulsive or attractive forces between aggregates.

This information is crucial for understanding the mechanisms of solvent extraction, as the aggregation state of the extractant in the organic phase can significantly influence its efficiency. Despite the technique's applicability, specific SAXS studies focused on TEHPO aggregation were not found.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are vital for determining the thermal stability, decomposition profile, and phase behavior of compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This technique is used to determine the thermal stability and composition of materials.

A TGA analysis of TEHPO would provide a thermogram plotting mass percentage against temperature. From this, one could determine:

Decomposition Temperature: The temperature at which TEHPO begins to degrade. This is a critical parameter for its application in industrial processes where it might be exposed to elevated temperatures.

Decomposition Profile: Whether the decomposition occurs in a single step or multiple steps, which can provide clues about the degradation mechanism.

Residual Mass: The amount of material left at the end of the experiment, indicating the formation of non-volatile residues.

Studies on other organophosphorus compounds show they can degrade at elevated temperatures. For instance, some organophosphorus pesticides show significant degradation at temperatures around 100-130°C. nih.govnih.gov However, a specific TGA curve and detailed decomposition data for TEHPO are not available in the reviewed literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

For TEHPO, which is a liquid at room temperature, a DSC experiment, likely performed at sub-ambient temperatures, could identify:

Glass Transition Temperature (Tg): The temperature at which an amorphous solid (if formed upon cooling) transitions to a viscous liquid.

Crystallization Temperature (Tc): The temperature at which the supercooled liquid may crystallize upon heating.

Melting Point (Tm): The temperature at which the crystalline solid melts into a liquid.

Coordination Chemistry of Tris 2 Ethylhexyl Phosphine Oxide with Metal Ions

Fundamental Principles of Phosphine (B1218219) Oxide-Metal Ion Interactions

The interaction between TEHPO and metal ions is primarily governed by the principles of Lewis acid-base chemistry, where the phosphoryl oxygen atom of TEHPO acts as a Lewis base, donating electron density to a Lewis acidic metal ion. The nature of this interaction is further modulated by the steric and electronic effects of the bulky 2-ethylhexyl substituents.

Lewis Basicity and Donor Properties of the Phosphoryl Oxygen

The oxygen atom in the P=O group of phosphine oxides is the primary site of interaction with metal ions. researchgate.net The basicity of this oxygen atom is a critical factor in determining the strength of the resulting metal-ligand bond. In TEHPO, the presence of three alkyl groups enhances the electron density on the phosphoryl oxygen through inductive effects, making it a stronger Lewis base compared to, for instance, triarylphosphine oxides. wikipedia.org This increased basicity leads to stronger coordination with metal cations. chemrxiv.org The interaction is characterized by the formation of a direct M-O bond. wikipedia.org

Steric and Electronic Effects of the 2-ethylhexyl Substituents on Coordination

The 2-ethylhexyl groups of TEHPO exert significant steric and electronic effects that influence its coordination chemistry. nih.gov

Electronic Effects: The three electron-donating 2-ethylhexyl groups increase the electron density on the phosphorus atom, which in turn enhances the polarity of the P=O bond and the Lewis basicity of the phosphoryl oxygen. This electronic enrichment strengthens the bond formed with a metal ion. chemrxiv.org

Steric Effects: The bulky and branched nature of the 2-ethylhexyl chains creates considerable steric hindrance around the coordinating oxygen atom. This steric bulk can influence the stoichiometry of the metal-ligand complexes, often preventing the coordination of a large number of TEHPO molecules to a single metal center. The flexible nature of these alkyl chains, however, allows them to adopt conformations that can accommodate metal ions of varying sizes, contributing to the ligand's versatility. The interplay between these steric and electronic factors ultimately dictates the selectivity and stability of the resulting metal complexes. nih.govresearchgate.net

Complexation Thermodynamics and Kinetics

The formation of metal-TEHPO complexes is governed by thermodynamic and kinetic principles. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the speed at which the complex forms and dissociates. semanticscholar.orgscispace.com

Determination of Stability Constants for Metal-TEHPO Complexes

The stability constant (β), also known as the formation constant, is a crucial parameter that quantifies the strength of the interaction between a metal ion and a ligand in solution. semanticscholar.orgwikipedia.org A higher stability constant indicates a more stable complex. semanticscholar.org Various experimental techniques, such as potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine these constants. semanticscholar.orgresearchgate.net

The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. semanticscholar.org For instance, the Irving-Williams series, which describes the relative stabilities of complexes formed by divalent metal ions of the first transition series, can often predict the trend in stability for TEHPO complexes. researchgate.net

Table 1: Illustrative Stability Constants (log β) for Metal-Ligand Complexes

Metal IonLigandLog β
Cu²⁺H₂te1P27.34 researchgate.net
Zn²⁺H₂te1P21.03 researchgate.net

Investigation of Complexation Enthalpy and Entropy

The thermodynamics of complex formation can be further understood by examining the changes in enthalpy (ΔH) and entropy (ΔS). These parameters are related to the Gibbs free energy change (ΔG) and the stability constant (β) by the following equation:

ΔG° = -RTlnβ = ΔH° - TΔS° wikipedia.org

Enthalpy Change (ΔH°): This term reflects the change in bond energies upon complex formation. A negative ΔH° indicates an exothermic reaction, where the formation of the metal-ligand bond releases energy, contributing favorably to the stability of the complex. The strong Lewis basicity of the TEHPO phosphoryl oxygen suggests that its coordination to metal ions is likely an enthalpically driven process.

Entropy Change (ΔS°): This term relates to the change in disorder of the system. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is primarily an entropic effect. While TEHPO is a monodentate ligand, the desolvation of the metal ion and the ligand upon complexation can lead to a positive entropy change, also favoring complex formation.

Calorimetric techniques are typically used to experimentally determine the enthalpy of complexation.

Reaction Kinetics of Ligand Exchange and Complex Formation

The study of reaction kinetics provides insight into the mechanisms of complex formation and ligand exchange. These reactions can proceed through associative, dissociative, or interchange mechanisms.

Kinetic investigations of ligand exchange processes involving phosphine oxide adducts have shown that the exchange can occur via dissociation of the phosphine oxide ligand. nih.gov The rate of these reactions is influenced by the strength of the metal-phosphine oxide bond and the steric environment around the metal center. For TEHPO, its bulky nature might favor a dissociative mechanism, where a coordinated solvent molecule first dissociates from the metal ion before the TEHPO molecule coordinates.

Techniques such as stopped-flow spectrophotometry and NMR spectroscopy can be used to monitor the rates of these reactions and elucidate the underlying mechanisms. The kinetic lability or inertness of a complex is a critical factor in its practical applications. semanticscholar.org

Structural Characterization of Tris(2-ethylhexyl)phosphine oxide Metal Complexes

The structural elucidation of metal complexes involving this compound (TEHPO) relies on a combination of techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and, where single crystals can be obtained, X-ray crystallography. While detailed crystallographic data for TEHPO complexes are limited in publicly accessible literature, significant insights can be drawn from studies on analogous bulky trialkylphosphine oxides and from extraction data.

This compound invariably acts as a monodentate ligand, coordinating to metal centers exclusively through its phosphoryl oxygen atom. wikipedia.org This is a characteristic feature of simple phosphine oxides. Upon complexation, a notable shift of the P=O stretching frequency to a lower wavenumber in the infrared spectrum is observed, which is direct evidence of the M-O bond formation. wikipedia.orgosti.gov For instance, in the complex with uranyl nitrate, the P=O absorption frequency decreases by approximately 70 cm⁻¹. osti.gov The geometry at the phosphorus atom remains tetrahedral upon coordination. wikipedia.org

Tetrahedral: Often seen with metal ions like Cobalt(II) when complexed with two phosphine oxide ligands and two halide anions, forming complexes of the type [MX₂(L)₂]. bath.ac.ukbath.ac.uk

Square Planar: A possible geometry for Ni(II) complexes, depending on the ligand field strength and steric factors. researchgate.net

Octahedral: Can be found in complexes such as [M(NO₃)₂(L)₂], where the nitrate ions act as bidentate ligands, or in [M(L)₂(H₂O)₄]³⁺ type species. bath.ac.ukresearchgate.net

Pentagonal Bipyramidal: Observed in some lanthanide aquo complexes, for example, [Ln(H₂O)₅(L)₂]³⁺. researchgate.net

Distorted High-Coordination Number Geometries: Lanthanides and actinides frequently exhibit coordination numbers of 8, 9, or 10, leading to geometries such as square antiprismatic or capped square antiprismatic structures. researchgate.netresearchgate.net The significant steric requirements of ligands like TEHPO can limit the number of ligands that can directly bond to the metal, thereby influencing the final geometry. nih.govmdpi.com

Bridging coordination modes are not observed with simple monodentate phosphine oxides like TEHPO.

The nature of the solvent and the counter-anions present in the system have a profound impact on the stoichiometry and the final structure of the isolated TEHPO-metal complexes.

Anion Influence: The role of the anion is critical and can be categorized as follows:

Coordinating Anions: Halides (Cl⁻, Br⁻, I⁻) and pseudohalides (NCS⁻) typically coordinate directly to the metal center, forming part of the primary coordination sphere. This results in neutral complexes like [MX₂(TEHPO)₂]. bath.ac.ukbath.ac.uk Nitrates (NO₃⁻) are also strong coordinating anions and often bind in a bidentate fashion, leading to high coordination numbers, as seen in complexes like [Ln(NO₃)₃(L)₃] or [UO₂(NO₃)₂(TEHPO)₂]. osti.govresearchgate.net

Weakly or Non-Coordinating Anions: When anions with low coordinating power, such as triflate ([OTf]⁻), perchlorate (ClO₄⁻), or tetrafluoroborate ([BF₄]⁻), are used, they are less likely to be found in the inner coordination sphere. soton.ac.uk Their presence facilitates the formation of cationic complexes, where the charge is balanced by a greater number of neutral TEHPO ligands, for example, [Sn(L)₃][OTf]₂ or [Ln(L)₄]³⁺. nih.govsoton.ac.uk

Solvent Influence: The solvent can influence the complexation equilibrium and can also be directly involved in the structure.

In many syntheses, solvents like ethanol or acetonitrile can coordinate to the metal center, especially if the phosphine oxide ligand is very bulky and limits the number of units that can bind. researchgate.netnih.gov This can lead to the formation of solvated complexes.

Solvent molecules can also be incorporated into the crystal lattice without being directly coordinated to the metal, often participating in hydrogen bonding networks with coordinated anions or water molecules. researchgate.netresearchgate.net

The polarity and coordinating ability of the solvent can dictate which species crystallizes from solution. For instance, studies on copper(I) complexes with related ligands show that the use of different solvents can lead to the formation of a variety of different complex structures. researchgate.net

Specific Metal Ion Complexation Studies

Actinides: The complexation of TEHPO with uranyl nitrate, UO₂(NO₃)₂, has been investigated, primarily in the context of uranium extraction from nitric acid media. Early studies established the formation of a stable 1:2 complex with the stoichiometry UO₂(NO₃)₂(TEHPO)₂ . osti.gov In this complex, the two TEHPO ligands are coordinated to the uranium center in the equatorial plane, alongside the bidentate nitrate groups. Infrared spectroscopy confirmed the coordination through the phosphoryl oxygen. osti.gov The complex is noted to be labile, despite its high stability. osti.gov The extraction efficiency of TEHPO for uranyl ions highlights the strong affinity of the phosphoryl oxygen for the hard UO₂²⁺ cation.

Lanthanides: While specific structural reports on TEHPO complexes with lanthanides are not prevalent, the behavior can be reliably inferred from extensive studies on other bulky phosphine oxides, such as tricyclohexylphosphine oxide (Cy₃PO) and tris-1-naphthylphosphine oxide (Nap₃PO). researchgate.netnih.govmdpi.com

The stoichiometry of the complexes is highly dependent on the ionic radius of the lanthanide ion. Due to the lanthanide contraction , earlier, larger lanthanides (e.g., La, Nd) can accommodate more ligands than later, smaller ones (e.g., Er, Yb). For example, with Cy₃PO, lanthanide nitrates form [Ln(NO₃)₃(Cy₃PO)₃] complexes. researchgate.net

With the even bulkier Nap₃PO, only two ligands coordinate directly, forming an eight-coordinate [Ln(NO₃)₃(L)₂] core. nih.gov Given the steric profile of TEHPO, a 1:2 or 1:3 stoichiometry with lanthanide nitrates is expected.

The anions (e.g., nitrate, chloride) are typically found in the inner coordination sphere. researchgate.netresearchgate.net In some cases, ionic complexes of the type [Ln(L)₂(H₂O)₅]³⁺ are formed, particularly with halide salts. researchgate.net

Table 1: Representative Coordination Complexes of Bulky Phosphine Oxides with Lanthanides and Actinides

Metal IonPhosphine Oxide Ligand (L)Complex FormulaCoordination NumberGeometryReference(s)
UO₂²⁺TEHPO [UO₂(NO₃)₂(TEHPO)₂]8Distorted Hexagonal Bipyramidal osti.gov
La³⁺, Nd³⁺Cy₃PO[Ln(NO₃)₃(Cy₃PO)₃]9Distorted Tricapped Trigonal Prismatic researchgate.net
Er³⁺, Yb³⁺Cy₃PO[Ln(NO₃)₃(Cy₃PO)₃]·EtOH8 or 9Varies (Monodentate/Bidentate NO₃⁻) researchgate.net
Eu³⁺ to Lu³⁺Nap₃PO[Ln(NO₃)₃(Nap₃PO)₂]8Distorted Square Antiprismatic nih.gov
Dy³⁺, Er³⁺Cy₃PO[Ln(Cy₃PO)₂(H₂O)₅]³⁺7Pentagonal Bipyramidal researchgate.net

TEHPO's interaction with various transition metals has been noted, often in the context of solvent extraction, implying complex formation.

Tin: Early work demonstrated that TEHPO can be used for the solvent extraction of tin, indicating complexation. acs.org Studies with other phosphine oxides show that Sn(II) and Sn(IV) form a diverse range of complexes. For example, with weakly coordinating triflate anions, Sn(II) forms cationic complexes like [Sn(OPPh₃)ₙ][OTf]₂ (where n = 2, 3, or 4). soton.ac.uk With halide anions, neutral, pseudooctahedral complexes such as trans-[SnF₄(OPMe₃)₂] are formed. researchgate.net The stoichiometry and geometry are highly sensitive to the steric bulk of the ligand and the nature of the anion. soton.ac.uk

Mercury: While direct studies with TEHPO are scarce, other bulky phosphines are known to form 1:1 dimeric complexes with mercury(II) halides, [HgX₂(L)]₂, where two halide ions bridge the two metal centers. researchgate.net

Cobalt: Cobalt(II) readily forms complexes with phosphine oxides. Based on analogous systems with Cy₃PO and Ph₂CyPO, TEHPO is expected to form complexes of the type [CoX₂(TEHPO)₂] (where X = Cl⁻, Br⁻, I⁻). These complexes typically exhibit a distorted tetrahedral geometry. bath.ac.ukbath.ac.ukresearchgate.net With nitrate anions, which are bidentate, pseudo-octahedral complexes like [Co(NO₃)₂(TEHPO)₂] are expected. bath.ac.ukresearchgate.net

Nickel: Nickel(II), a d⁸ ion, forms numerous stable complexes with phosphine oxides. wikipedia.org Depending on the specific phosphine oxide and the anions, both tetrahedral and square planar geometries are common for four-coordinate Ni(II) complexes. researchgate.net For a bulky ligand like TEHPO, complexes of the type [NiX₂(TEHPO)₂] are anticipated.

Table 2: Expected and Known Coordination Complexes of TEHPO and Analogues with Transition Metals

Metal IonPhosphine Oxide Ligand (L)Complex Formula/TypeProbable GeometryReference(s)
Sn(II/IV)TEHPO Used in extraction- acs.org
Sn(II)OPPh₃[Sn(OPPh₃)ₙ]²⁺ (n=2,3,4)Pyramidal, Disphenoidal soton.ac.uk
Co(II)Cy₃PO[CoCl₂(Cy₃PO)₂]Distorted Tetrahedral bath.ac.ukbath.ac.uk
Co(II)Cy₃PO[Co(NO₃)₂(Cy₃PO)₂]Octahedral bath.ac.uk
Ni(II)PPh₃[NiBr₂(PPh₃)₂]Tetrahedral researchgate.net
Hg(II)P(t-Bu)₃[HgCl₂(P(t-Bu)₃)]₂Dimeric, Bridged researchgate.net

Information regarding the complexation of TEHPO with other specific industrially relevant metal cations is not widely available in the surveyed literature. However, as a strong Lewis base and an effective extractant, TEHPO is expected to form complexes with a variety of hard to borderline metal cations. Its use as a solvent mediator for ion-selective electrodes for organic cations like serotonin further demonstrates its versatile binding capabilities. sigmaaldrich.com The principles of hard and soft acid-base (HSAB) theory suggest that TEHPO would be most effective in coordinating with hard metal ions such as Al³⁺, Fe³⁺, and Zn²⁺.

Applications of Tris 2 Ethylhexyl Phosphine Oxide in Advanced Chemical Separation Sciences

Solvent Extraction Mechanisms and Selectivity Enhancement

The efficacy of Tris(2-ethylhexyl)phosphine oxide in separation processes is rooted in its fundamental extraction mechanisms and its ability to work in concert with other reagents to enhance selectivity.

Metal Ion Extraction from Aqueous Media: Principles and Optimization

This compound primarily functions as a neutral or solvating extractant. The extraction mechanism involves the coordination of the oxygen atom of the P=O group to a metal ion, which is typically present in the aqueous phase as a neutral metal-anion complex. This process, known as a solvation mechanism, can be represented by the following general equilibrium:

Mⁿ⁺(aq) + nA⁻(aq) + mTEHPO(org) ⇌ M(A)n(TEHPO)m

Here, Mⁿ⁺ represents the metal ion, A⁻ is the anion (e.g., NO₃⁻, Cl⁻), and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The stoichiometry of the extracted complex, represented by 'm', is dependent on various factors.

Optimization of metal ion extraction using TEHPO involves the careful control of several key parameters:

Aqueous Phase Acidity (pH): The concentration of hydrogen ions in the aqueous phase can significantly influence the extraction efficiency. For instance, in the extraction of certain metals from acidic solutions, a higher acidity can lead to competition between the metal salt and the acid for the extractant, thereby reducing the distribution ratio of the metal.

Anion Concentration: The nature and concentration of the anion in the aqueous phase are critical as they are involved in the formation of the neutral extractable species.

Extractant Concentration: The distribution of the metal ion into the organic phase is directly proportional to the concentration of the free extractant raised to the power of the stoichiometric coefficient 'm'.

Temperature: The extraction process can be either exothermic or endothermic, and therefore, temperature can be adjusted to shift the equilibrium in the desired direction.

Contact Time: Sufficient time must be allowed for the system to reach equilibrium to ensure maximum extraction.

While specific data for TEHPO is limited in publicly accessible literature, the principles of optimization are well-established for analogous phosphine (B1218219) oxides like Trioctylphosphine oxide (TOPO). For example, in the extraction of cobalt(II) from nitrate solutions using TOPO, the extraction efficiency is highly dependent on the nitric acid concentration.

Synergistic Extraction Systems Involving this compound

A significant advancement in solvent extraction technology is the use of synergistic systems, where a combination of two or more extractants leads to an enhancement of extraction that is greater than the sum of the individual effects. TEHPO, as a neutral solvating extractant, is an excellent candidate for synergistic systems, typically in combination with an acidic extractant, such as an organophosphorus acid.

In such systems, the acidic extractant (e.g., Di-(2-ethylhexyl)phosphoric acid, D2EHPA) extracts the metal ion via a cation exchange mechanism, forming a metal-extractant chelate. The neutral extractant, TEHPO, then coordinates to this chelate, replacing any water molecules and increasing its hydrophobicity. This "adduct formation" enhances the distribution of the metal complex into the organic phase.

The general equation for this synergistic extraction can be written as:

Mⁿ⁺(aq) + m(HA)₂(org) + pTEHPO(org) ⇌ M(A)n(HA)₂m-n(TEHPO)p + nH⁺(aq)

where (HA)₂ represents the dimeric form of the acidic extractant.

The synergistic enhancement is particularly valuable for the separation of metals with similar chemical properties, such as the rare-earth elements, as the stability of the synergistic adduct can vary significantly between different metal ions, leading to improved separation factors. For instance, mixtures of D2EHPA and TOPO have been shown to be effective for the separation of cobalt and aluminum. osti.gov

Diluent Effects on Extraction Efficiency and Phase Behavior

The primary effects of the diluent can be categorized as:

Physical Effects: A good diluent should have low viscosity to facilitate mass transfer, a density significantly different from the aqueous phase for easy phase separation, a high flash point for safety, and low solubility in the aqueous phase to minimize solvent loss.

Chemical Effects: Diluents are not always inert and can interact with the extractant or the extracted complex. The polarity and solvating power of the diluent can affect the stability and solubility of the metal-extractant complex in the organic phase. For example, nonpolar aliphatic hydrocarbons like kerosene are common, while more polar aromatic hydrocarbons or chlorinated solvents can sometimes enhance extraction, depending on the specific system.

Separation of Critical Materials and Value-Added Elements

The unique properties of this compound make it a valuable tool in the hydrometallurgical processing of critical and strategic elements.

Recovery and Purification of Rare-Earth Elements

The separation of individual rare-earth elements (REEs) is a challenging task due to their similar ionic radii and chemical properties. Solvent extraction is the dominant industrial method for their separation, and synergistic extraction systems are often employed to achieve high purity.

While specific industrial applications of TEHPO for REE separation are not widely documented, the principles of synergistic extraction suggest its potential. In systems combining an acidic extractant with a neutral solvating extractant like TEHPO, the subtle differences in the ionic radii of the lanthanides can lead to significant variations in the stability of the extracted adducts. This can result in enhanced separation factors between adjacent REEs. For example, synergistic systems involving phosphine oxides have been shown to improve the selectivity between yttrium and the heavier lanthanides. nih.gov

The general trend for the extraction of lanthanides with acidic organophosphorus extractants is that the extraction efficiency increases with increasing atomic number (decreasing ionic radius). The addition of a synergist like TEHPO can amplify these differences.

Separation of Actinides and Fission Products

The separation of actinides from fission products in used nuclear fuel is a critical step in the nuclear fuel cycle, both for the recovery of valuable materials and for waste management. Phosphine oxides, particularly trioctylphosphine oxide (TOPO), have been extensively studied for this purpose.

The TRUEX (TRansUranic EXtraction) process, a well-established solvent extraction process for the separation of transuranic elements (Am, Cm, Np, Pu) from acidic nuclear waste solutions, utilizes a phosphine oxide derivative, octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), in combination with tributyl phosphate (TBP) in a hydrocarbon diluent.

The role of the phosphine oxide in this process is to extract the trivalent actinides (Am³⁺, Cm³⁺) from highly acidic solutions, a task for which TBP alone is not effective. The extraction mechanism involves the formation of a solvated complex with the actinide nitrate.

Given its structural similarity to TOPO, this compound would be expected to exhibit similar extractive properties towards actinides. The branched alkyl chains of TEHPO may offer advantages in terms of solubility of the extracted complexes and phase compatibility. However, detailed studies and data on the performance of TEHPO in actinide partitioning are not widely available in open literature. The extraction of thorium (Th(IV)), an actinide, has been demonstrated with TOPO from nitric acid solutions. mdpi.com

Selective Extraction of Base and Precious Metals

The solvating properties of this compound, derived from the electron-donating phosphoryl (P=O) group, make it a powerful extractant in hydrometallurgical processes for the separation and purification of metals. metso.com Solvent extraction is a mature technology capable of producing high-purity metals from complex aqueous solutions, such as pregnant leach solutions. metso.comtyextractor.com The efficiency of this process relies on the selective transfer of a target metal ion from the aqueous phase to an organic phase containing an extractant like TEHPO.

Research into phosphine oxide-based extractants demonstrates their potential for selectively recovering high-value metals. For instance, studies on extractants with similar functional groups to TEHPO have shown remarkable selectivity for precious metals over common base metals. In a system using tetrakis-2-ethylhexyl malonamide, an extractant with carbonyl groups analogous to TEHPO's phosphoryl group, gold (Au) and palladium (Pd) were efficiently extracted from an acidic chloride solution, whereas the extraction of base metals like copper (Cu), lead (Pb), and zinc (Zn) was minimal. rsc.org This high selectivity is crucial for purifying precious metals from complex ore leachates or recycling streams. rsc.org

The stoichiometry of the extraction process often involves the formation of a metal-extractant complex. For example, in the extraction of lanthanides using Cyanex 923, a commercial extractant mixture composed primarily of trialkyl phosphine oxides similar to TEHPO, it has been demonstrated that three molecules of the phosphine oxide are required to complex each lanthanide ion. rsc.org While specific data for TEHPO across a wide range of metals is dispersed, the established behavior of analogous phosphine oxides highlights its capability for selective metal separations.

Table 1: Example of Selective Metal Extraction by a Phosphine-Based Extractant This table illustrates the typical selectivity observed with phosphine-based extractants in a chloride medium, highlighting the preferential extraction of precious metals.

MetalDistribution Ratio (D)Percentage Extracted (%)Selectivity
Gold (Au)13.793%High
Palladium (Pd)>10>90%High
Copper (Cu)<0.1<10%Low
Lead (Pb)<0.1<10%Low
Zinc (Zn)<0.1<10%Low

Data derived from a representative system using a phosphine-based extractant in an acidic chloride solution. rsc.org

Application in Supported Liquid Membrane Systems

Supported liquid membrane (SLM) technology integrates solvent extraction and stripping into a single, continuous process, offering advantages such as low solvent inventory, reduced energy consumption, and the ability to use expensive, highly selective carriers. ntnu.no An SLM consists of a microporous, inert solid support whose pores are impregnated with an organic liquid phase containing a carrier (extractant). ntnu.no This membrane separates two aqueous phases: a feed solution and a stripping solution. ntnu.no

In a hypothetical TEHPO-based SLM designed for metal ion separation, TEHPO would act as the mobile carrier within the organic liquid held in the support's pores. The design of such a membrane involves the careful selection of three main components:

The Solid Support: Typically a hydrophobic polymer like polypropylene or polytetrafluoroethylene (PTFE), chosen for its chemical resistance and defined pore structure. ntnu.no

The Organic Liquid: A water-immiscible solvent that dissolves TEHPO and has low volatility and solubility in water to ensure membrane stability. psu.edu

The Carrier: TEHPO itself, chosen for its selectivity towards the target metal ion.

The performance of an SLM is highly dependent on its stability. psu.edunih.gov Instability can arise from the loss of the organic phase from the pores due to factors like high transmembrane pressure, emulsification at the interface, or the solubility of the organic solvent in the aqueous phases. psu.edunih.gov The large, branched alkyl chains of TEHPO contribute to its high lipophilicity, which would theoretically enhance its retention within the membrane pores, leading to a more stable and long-lasting system. While the principles of SLM design are well-established, specific research detailing the performance and long-term stability of SLMs based explicitly on this compound as the primary carrier is not extensively documented in the available literature.

Diffusion of the metal ion from the bulk feed solution through an aqueous boundary layer to the feed-membrane interface.

Interfacial chemical reaction, where the metal ion complexes with TEHPO at the membrane surface.

Diffusion of the metal-TEHPO complex across the organic liquid membrane, driven by a concentration gradient.

Reversal of the chemical reaction at the membrane-stripping solution interface, releasing the metal ion into the stripping phase.

Diffusion of the free TEHPO carrier back across the membrane to the feed side.

Diffusion of the stripped metal ion from the interface into the bulk stripping solution.

Role of Tris 2 Ethylhexyl Phosphine Oxide in Functional Material Science

TEHPO as a Component in Flame-Retardant Materials

The incorporation of phosphorus-based compounds is a well-established strategy for imparting flame retardancy to flammable polymeric materials. TEHPO, as a member of the phosphine (B1218219) oxide family, is utilized in these applications, contributing to the fire safety of materials used in electronics, construction, and transportation.

Phosphine oxides and other phosphorus-based flame retardants can exert their fire-suppressing effects through actions in both the gas phase and the condensed (solid) phase during combustion. nih.gov

Gas Phase Mechanism: During a fire, the polymer and the additive decompose at high temperatures. Phosphine oxides can release phosphorus-containing radicals (such as PO• and HPO•) into the gas phase. mdpi.com These highly reactive phosphorus radicals act as scavengers, interfering with and terminating the chain reactions of hydrogen (H•) and hydroxyl (OH•) radicals that are essential for sustaining the flame. nih.gov This process, known as flame inhibition, slows down or interrupts the combustion cycle, reducing heat production and the concentration of flammable gases. nih.govmdpi.com The interruption of the main exothermic reactions can lead to incomplete combustion, often resulting in an increase in carbon monoxide (CO) and smoke production. nih.gov

Condensed Phase Mechanism: In the solid material, the flame retardant's decomposition can promote the formation of a protective layer of char on the polymer's surface. nih.gov This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen into the material and the escape of flammable volatile decomposition products out of it. acs.org Some phosphine oxides can also promote the formation of melt droplets during combustion, which helps to carry heat away from the burning material. mdpi.com

TEHPO is typically incorporated into polymers as an additive flame retardant. The most common method for integration is melt blending . mdpi.com In this process, the polymer resin and TEHPO, along with any other additives, are heated above the polymer's melting point and mechanically mixed in an extruder. This creates a homogeneous composite material.

The long, branched 2-ethylhexyl chains of TEHPO enhance its compatibility with a variety of polymer matrices, acting as a plasticizer. This improved miscibility helps to prevent phase separation and ensures a uniform distribution of the flame retardant throughout the material, which is crucial for consistent performance. Polymers into which phosphine oxide flame retardants are integrated include:

Polyamide 6 (PA6) mdpi.com

Polyvinyl Chloride (PVC) atamankimya.com

Polyurethanes (PUR) atamankimya.com

Acrylonitrile Butadiene Rubber (NBR) and Styrene-Butadiene Rubber (SBR) atamankimya.com

The addition of an additive like TEHPO can influence the inherent physical properties of the host polymer. The effects on mechanical and thermal stability are critical for ensuring the final material is suitable for its intended application.

Mechanical Properties: The impact on mechanical properties is highly dependent on the interaction between TEHPO and the polymer matrix. The bulky alkyl groups of TEHPO can act as a plasticizer, which may increase flexibility but potentially decrease tensile strength and stiffness. However, strong interfacial interactions can mitigate these effects. Research on phosphine oxide-containing ionic polymers has demonstrated excellent mechanical and tensile strength, suggesting that with appropriate molecular design, mechanical integrity can be maintained or even enhanced. nih.gov In polymer blends, the use of compatibilizers can effectively disperse additives and improve properties like impact strength. researchgate.net

Table 1: Example of Flame Retardancy Performance of a Phosphine Oxide in Polyamide 6 (PA6) Data based on a study of a macromolecular phosphine oxide flame retardant.

PropertyPure PA6FR-PA6 (0.5 wt% Phosphorus)UnitImpact
Limiting Oxygen Index (LOI)21.828.2%Significantly Increased
UL-94 Vertical Burn TestFailsV-0RatingSignificantly Improved
Average Heat of Combustion (av-EHC)-Reduced by 32.2%kJ/gReduced Flammability
Smoke Extinction Area (SEA)-Increased by 66.7%m²/kgIncreased Smoke
Source: mdpi.com

Applications in Optical and Electronic Materials

The distinct chemical structure of TEHPO also makes it a candidate for modifying the optical and electronic properties of materials. The phosphorus-oxygen double bond (P=O) introduces a polar site into the otherwise nonpolar hydrocarbon structure, which can influence properties like refractive index and dielectric response.

The refractive index of a polymer is a critical property for optical applications such as lenses, waveguides, and coatings. The refractive indices of most common polymers fall within a narrow range, typically 1.4 to 1.6. nih.gov Introducing additives is a common strategy to modify this property.

The addition of a molecule like TEHPO into a polymer film can alter its bulk refractive index. The degree of change depends on the refractive index of TEHPO itself, its concentration, and its dispersion within the polymer matrix. While specific data on TEHPO's direct impact on the refractive index of common polymers is limited, related compounds offer insight. A study on a deep eutectic solvent containing Trioctylphosphine Oxide (TOPO), a structurally similar compound, included measurements of its refractive index. mdpi.com Generally, incorporating molecules with high molar refraction, such as those containing sulfur or aromatic rings, is a known method to increase a polymer's refractive index. mdpi.com

Transparency is another key optical property. For TEHPO to be useful in transparent applications, it must be highly soluble or miscible in the polymer matrix to avoid light scattering from phase-separated domains or particles. The liquid nature and plasticizing effect of TEHPO can potentially help maintain the clarity of amorphous polymer films.

A dielectric is an electrical insulator that can be polarized by an applied electric field, allowing it to store electrical energy. wikipedia.org The key property of a dielectric material is its dielectric constant (relative permittivity), which quantifies its ability to store charge. numberanalytics.com

This effect is utilized in specialized applications. For example, TEHPO has been used as a solvent mediator in ion-selective membrane electrodes. researchgate.net Research showed that replacing the alkoxy groups in a phosphate ester with the alkyl groups of a phosphine oxide strengthened the electrode's response, highlighting the significant role of the molecule's structure in determining the electrical properties of the material. researchgate.net The ability of TEHPO to tune dielectric properties makes it a person of interest for use in capacitors, insulators, and other electronic components where specific dielectric performance is required. numberanalytics.combyjus.com

Development of Hybrid Materials Incorporating Tris(2-ethylhexyl)phosphine oxide

TEHPO in Metal-Organic Frameworks (MOFs)

No published research was found that details the use of this compound as a ligand, modulator, or guest molecule in the synthesis or post-synthetic modification of Metal-Organic Frameworks. General strategies for creating phosphorus-containing MOFs typically involve bifunctional linkers, such as (diphenylphosphino)terephthalic acid, which can be incorporated into the framework structure, a role for which the monofunctional TEHPO is not suited. researchgate.netnih.gov

Composite Materials with Enhanced Properties

There is no available data or research on the use of this compound as a filler, modifier, or matrix component to create composite materials with specifically enhanced properties. While other phosphine oxides have been explored for applications like flame retardancy, the unique contributions of the tris(2-ethylhexyl) variant to the mechanical, thermal, or electronic properties of a composite material have not been documented in the literature reviewed. researchgate.net

Theoretical and Computational Investigations of Tris 2 Ethylhexyl Phosphine Oxide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer profound insights into the molecular and electronic properties of tris(2-ethylhexyl)phosphine oxide (TEHPO). These computational methods allow for a detailed examination of bond characteristics, conformational preferences, and reactivity, which are crucial for understanding its behavior in various chemical environments.

Density Functional Theory (DFT) Studies on P=O Bond Characteristics and Basicity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules like this compound. A key area of interest is the nature of the phosphorus-oxygen (P=O) bond. While conventionally drawn as a double bond, the reality is more complex, often described as a dative bond with significant ionic character (P⁺-O⁻). osti.gov This polarity results in a strong dipole moment for the P=O group. osti.gov

The nature of the P=O bond directly influences the basicity of the phosphine (B1218219) oxide. The oxygen atom, with its lone pairs of electrons, can act as a Brønsted base by accepting a proton. rsc.org Computational studies, often through the calculation of proton affinities and isodesmic reaction enthalpies, can quantify this basicity. rsc.org The electronic properties of the substituents on the phosphorus atom significantly impact the electron density on the oxygen and, consequently, its basicity. In TEHPO, the electron-donating nature of the three 2-ethylhexyl groups increases the electron density on the phosphorus atom, which in turn enhances the electron density on the oxygen atom, making TEHPO a relatively strong base. Studies on similar phosphine oxides have shown that they can form stable hydrogen-bonded adducts with proton donors like phenols. rsc.org

Electronic Orbital Analysis and Reactivity Descriptors

Electronic orbital analysis provides a detailed picture of the distribution of electrons within the TEHPO molecule and is key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. For TEHPO, the oxygen atom of the phosphine oxide group is expected to be the primary site for electrophilic attack due to its high electron density and the significant contribution of its p-orbitals to the HOMO. The phosphorus atom, being relatively electron-deficient, would be the likely site for nucleophilic attack. These descriptors are invaluable for rationalizing and predicting the chemical behavior of TEHPO in various reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its environment at the atomic level. By simulating the movements of atoms over time, MD can reveal details about solvation and the nature of interactions with other species, such as metal ions.

Solvation Dynamics of this compound in Various Solvents

The solvation of TEHPO is a complex process governed by the interplay of its polar P=O head group and its nonpolar 2-ethylhexyl tails. In polar solvents like water, the oxygen atom of the phosphine oxide group can act as a hydrogen-bond acceptor, forming strong interactions with solvent molecules. nih.gov This is a key factor in its solubility and its ability to be used in solvent extraction processes.

Computational techniques like Grid Inhomogeneous Solvation Theory (GIST) can be used to analyze MD trajectories to map the thermodynamic and structural properties of the solvent around the solute. lehman.edu This can reveal regions of high water density and preferred orientations, as well as the energetic contributions of solvation. In nonpolar solvents, the interactions are dominated by weaker van der Waals forces between the alkyl chains of TEHPO and the solvent molecules. MD simulations can quantify these interactions and provide insight into the solubility and aggregation behavior of TEHPO in different solvent environments. The dynamics of the solvent molecules around TEHPO, such as their exchange rates and residence times, can also be investigated to build a comprehensive picture of the solvation process.

Molecular Interactions with Metal Ions in Solution and at Interfaces

A significant application of this compound is in the extraction and coordination of metal ions. The oxygen atom of the P=O group is a strong Lewis base and can effectively coordinate to a wide range of metal cations. osti.gov MD simulations are a powerful tool for studying the structure, energetics, and dynamics of these metal-ligand complexes in solution.

Simulations can reveal the coordination number and geometry of the metal ion, the binding energies, and the influence of the solvent on the complexation process. The flexible 2-ethylhexyl chains play a crucial role by providing a nonpolar environment that can help to shield the metal complex and facilitate its transfer from an aqueous phase to an organic phase during solvent extraction. Advanced non-bonded models, such as the 12-6-4 Lennard-Jones type potential, can be employed in MD simulations to more accurately describe the interactions between metal ions and coordinating ligands by accounting for ion-induced dipole effects. nih.gov Furthermore, simulations can be used to study the behavior of TEHPO and its metal complexes at liquid-liquid interfaces, which is of fundamental importance for understanding the mechanisms of solvent extraction.

Chemical Compounds Mentioned

Compound Name
This compound
Phenol
Water

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂₄H₅₁OP
Molecular Weight 386.63 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Refractive Index (n20/D) 1.467 sigmaaldrich.com
CAS Number 2785-32-2 sigmaaldrich.com

Computational Modeling of Extraction and Complexation Mechanisms

Computational modeling has emerged as a powerful tool to investigate the intricate mechanisms of solvent extraction processes at a molecular level. For this compound (TEHPO), these theoretical approaches provide invaluable insights into its behavior as an extractant, complementing experimental studies and guiding the design of more efficient separation systems. By simulating the interactions between TEHPO, metal ions, and the solvent environment, researchers can dissect the fundamental principles governing extraction and complexation.

Prediction of Extraction Coefficients and Selectivity Profiles

The prediction of extraction coefficients (D) and selectivity is a primary goal of computational modeling in solvent extraction. These parameters are crucial for assessing the performance of an extractant like TEHPO. Various computational methods are employed to estimate these values, offering a cost-effective and time-efficient alternative to extensive experimental work.

One prominent method is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of species in a liquid phase. nih.govresearchgate.netnih.gov This allows for the calculation of partition coefficients (log P) and, consequently, extraction coefficients. The accuracy of COSMO-RS predictions depends on several factors, including the proper consideration of the mutual solubilities of the aqueous and organic phases. nih.gov For instance, the root mean square error of a priori log P prediction can range from 0.2 to 0.7 log units, with higher accuracy observed for hydrophilic solvents. nih.gov While direct COSMO-RS studies on TEHPO are not extensively documented in the provided results, the methodology is broadly applicable to organophosphorus extractants. mdpi.com

Another key aspect of selectivity is the stability of the formed metal-ligand complexes. Density Functional Theory (DFT) has become a standard tool for calculating the stability constants (log β) of metal complexes. researchgate.netrsc.orgrsc.org By computing the Gibbs free energies of ligand-exchange reactions, it is possible to predict the thermodynamic favorability of a metal ion binding to TEHPO over other species present in the solution, such as water or competing ligands. researchgate.netrsc.org The accuracy of these predictions is often within 1-3 orders of magnitude of experimental values, providing a reliable means to rank the selectivity of TEHPO for different metal ions. researchgate.net For example, DFT calculations can elucidate the factors influencing selectivity, such as the nature of the metal ion and the steric and electronic properties of the ligand. mdpi.comnih.gov

Table 1: Comparison of Computational Methods for Predicting Extraction Properties

Computational MethodPredicted PropertyKey PrinciplesTypical Accuracy
COSMO-RS Extraction/Partition Coefficients (log D/log P)Combines quantum chemistry with statistical thermodynamics to calculate chemical potentials in solution. nih.govresearchgate.netRMSE of 0.2-0.7 log units for log P. nih.gov
Density Functional Theory (DFT) Stability Constants (log β), Complexation EnergiesSolves the Schrödinger equation within the framework of DFT to determine the electronic structure and energies of molecules. researchgate.netrsc.orgMean absolute deviations of ~1.4 units for log β. rsc.org

Elucidation of Ligand-Metal Coordination Sphere Dynamics

Understanding the dynamic nature of the coordination sphere formed between TEHPO and a metal ion is crucial for a complete picture of the extraction mechanism. Molecular dynamics (MD) simulations are particularly well-suited for this purpose, as they can track the movements of atoms and molecules over time, revealing the structural and energetic details of the complexation process. mdpi.com

MD simulations can provide insights into the coordination number and geometry of the metal-TEHPO complex, the arrangement of solvent molecules around the complex, and the dynamics of ligand exchange. nih.govnih.gov For instance, simulations can show how the flexible 2-ethylhexyl chains of TEHPO influence the accessibility of the phosphoryl group for metal binding and how they interact with the organic diluent. These simulations can also reveal the role of water molecules in the extraction process, for example, whether they are co-extracted with the metal ion or displaced from the metal's primary coordination sphere upon complexation with TEHPO.

The parameters for the interactions between atoms in MD simulations are typically derived from force fields, which can be developed and validated using quantum mechanical calculations like DFT. This ensures that the simulations are physically realistic and can accurately reproduce experimental observations. mdpi.com While specific MD simulation studies focused solely on TEHPO were not identified in the provided search results, the general methodology has been widely applied to study the coordination chemistry of various metal-ligand systems, including other organophosphorus extractants.

Advanced Computational Methodologies Applied to TEHPO Research

Beyond the more established computational methods, advanced techniques are increasingly being applied to study complex chemical systems like those involving TEHPO. These methodologies offer higher accuracy or efficiency, enabling the investigation of phenomena that were previously intractable.

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the principles of molecular dynamics with electronic structure calculations performed "on the fly" at each step of the simulation. arxiv.orgnih.gov Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms directly from quantum mechanics, typically using DFT. nih.govfrontiersin.org This allows for the simulation of chemical reactions, including bond breaking and formation, with high accuracy. mdpi.com

In the context of TEHPO research, AIMD can be used to study the detailed mechanisms of metal extraction, including the step-by-step process of ligand exchange and complex formation. mdpi.com It can also be employed to investigate the stability of TEHPO and its complexes under various conditions, such as in the presence of acidic or basic aqueous solutions. For example, AIMD simulations have been used to study the tribochemical reactions of organophosphorus additives at interfaces, revealing the mechanisms of molecular dissociation and film formation. mdpi.com This demonstrates the potential of AIMD to provide a deep, fundamental understanding of the chemical processes involving TEHPO at a level of detail that is inaccessible to classical MD. The computational cost of AIMD is significantly higher than that of classical MD, which currently limits the time and length scales of the simulations. frontiersin.org

Machine Learning Approaches for Property Prediction

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry and materials science, with significant potential for accelerating the discovery and optimization of solvent extraction processes. ornl.govresearchgate.net ML models can be trained on existing experimental or computational data to predict a wide range of properties, including extraction coefficients, selectivity, and even the outcomes of chemical reactions. nih.govarxiv.orgnih.govmdpi.com

For TEHPO and other organophosphorus extractants, ML models can be developed to predict their extraction performance based on their molecular descriptors. These descriptors can be simple, such as molecular weight and the number of certain atoms, or more complex, derived from quantum chemical calculations. Once trained, these models can be used to rapidly screen large libraries of virtual compounds to identify new extractants with improved properties. ornl.gov

Furthermore, ML can be integrated with process modeling to optimize the entire solvent extraction flowsheet. researchgate.net For example, reinforcement learning, a type of ML, can be used to explore the vast design space of a multi-stage extraction process to find the optimal configuration of extraction, scrubbing, and stripping stages. researchgate.net While the application of ML specifically to TEHPO is still in its early stages, the methodologies are well-established and offer a promising avenue for future research and development in this area. proquest.com

Table 2: Advanced Computational Methodologies and Their Potential Applications to TEHPO

MethodologyDescriptionPotential Application to TEHPO Research
Ab Initio Molecular Dynamics (AIMD) MD simulations where interatomic forces are calculated "on the fly" using quantum mechanics. arxiv.orgnih.govElucidation of detailed reaction mechanisms of metal extraction, including bond breaking/formation and transition states. Investigation of the chemical stability of TEHPO. mdpi.com
Machine Learning (ML) Algorithms that learn from data to make predictions or decisions. ornl.govnih.govPrediction of extraction coefficients and selectivity for new metal ions or conditions. High-throughput screening of novel extractant molecules. Optimization of multi-stage extraction process flowsheets. researchgate.net

Emerging Research Areas and Future Prospects for Tris 2 Ethylhexyl Phosphine Oxide

Novel Applications in Sustainable Chemistry and Circular Economy

The principles of sustainable chemistry and the circular economy are driving the development of innovative chemical processes that minimize waste and maximize resource utilization. TEHPO and its related compounds are poised to play a crucial role in these advancements, particularly in the areas of advanced recycling and catalysis.

Advanced recycling, also known as chemical recycling, refers to technologies that break down polymers into their constituent monomers or other valuable chemical feedstocks. While the direct application of TEHPO in plastic depolymerization is not yet widely reported, the established role of phosphine (B1218219) oxides in hydrometallurgical processes for metal recovery highlights their potential in the broader scope of a circular economy.

Hydrometallurgical recycling is a key strategy for recovering valuable and critical metals from electronic waste (e-waste) and industrial catalysts. Research has demonstrated the effectiveness of phosphine oxides in the solvent extraction of various metals. For instance, α-aminophosphine oxides have been shown to be highly efficient extractants for rare earth elements, with their extraction efficiency being influenced by the basicity of the P=O group. Studies on related compounds have also highlighted their potential in recovering valuable acids from fermentation broths, showcasing the versatility of these extractants. The high lipophilicity and polarity of long-chain phosphine oxides make them excellent agents for binding to metal ions and solubilizing them in organic phases, facilitating their separation and recovery.

The insights gained from the use of phosphine oxides in metal recovery can be extrapolated to the recycling of other complex materials. The selective extraction capabilities of TEHPO could potentially be harnessed to separate and purify valuable components from mixed waste streams, contributing to a more circular and sustainable approach to resource management.

Table 1: Applications of Phosphine Oxides in Resource Recovery
Phosphine Oxide TypeApplication AreaRecovered MaterialKey Finding
α-Aminophosphine oxidesRare Earth Element RecoveryScandium (III) and other REEsHigher basicity of the P=O group leads to more efficient extraction. mdpi.com
Trioctylphosphine oxide (TOPO)Metal ExtractionUraniumHigh lipophilicity and polarity are key to its effectiveness in solvent extraction. wikipedia.org

Phosphine oxides are increasingly being recognized for their catalytic activity and their role as ligands in catalysis. While often considered byproducts in reactions like the Wittig reaction, recent research has focused on harnessing their properties for new catalytic applications. The development of catalytic systems where phosphine oxides are actively involved in the reaction mechanism is a growing area of interest in green chemistry.

Phosphine oxide-based metal complexes have been shown to catalyze a wide range of chemical reactions, including polymerizations and carbon-carbon bond formations. The electronic properties of the central metal in these complexes, which are crucial for their catalytic activity, are influenced by the nature of the substituents on the phosphine oxide. Furthermore, phosphine oxides can be anchored to solid supports, such as multiwalled carbon nanotubes, to create heterogeneous catalysts that are easily separable and recyclable, aligning with the principles of green chemistry. mdpi.com

The potential of TEHPO as a catalyst or catalytic ligand lies in the properties conferred by its long alkyl chains, which can influence solubility and interactions with substrates in nonpolar media. While specific catalytic applications of TEHPO are yet to be extensively explored, the broader research on phosphine oxide catalysis suggests a promising future for TEHPO in this domain. For example, phosphine oxides have been investigated as catalysts for the depolymerization of polylactic acid (PLA), a biodegradable plastic, which points towards their potential role in the chemical recycling of polymers. researchgate.net

Integration of TEHPO in Advanced Functional Nanomaterials

The unique properties of TEHPO, particularly its ability to coordinate with metal ions and its solubility in organic solvents, make it a promising candidate for the synthesis and stabilization of advanced functional nanomaterials.

Long-chain phosphine oxides, most notably TOPO, are extensively used as capping agents and solvents in the synthesis of a wide variety of nanoparticles, including quantum dots. wikipedia.orgstrem.com The role of the phosphine oxide in these syntheses is multifaceted: it acts as a high-boiling-point solvent, allowing for the high temperatures needed for nanoparticle crystallization, and it coordinates to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. chemdad.com

The long alkyl chains of TOPO provide steric stabilization, ensuring the colloidal stability of the nanoparticles in solution. Given the structural similarity between TEHPO and TOPO, it is highly probable that TEHPO can serve a similar function in nanoparticle synthesis. Research on gold nanoparticles has shown that phosphine oxide derivatives can be effective stabilizing ligands, with the structure of the ligand influencing the long-term stability of the nanoparticle dispersion. rsc.orgresearchgate.net The use of functionalized phosphine oxides as capping agents can also impart specific functionalities to the nanoparticles, opening up applications in sensing and catalysis. rsc.orgnih.gov

Table 2: Role of Trioctylphosphine Oxide (TOPO) in Nanoparticle Synthesis
Nanoparticle TypeRole of TOPOKey Benefit
Cadmium Selenide (CdSe) Quantum DotsSolvent and Capping LigandPrevents aggregation and controls nanoparticle growth. wikipedia.org
Metal NanoparticlesSolvent and Capping MaterialEnables high-temperature synthesis and provides colloidal stability. uniroma2.it
Chromium Oxide NanoparticlesSurfactantControls particle size in the nanometer range.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale, leading to materials with novel functionalities. Phosphine oxides have been successfully incorporated into such hybrid materials, for example, in the form of phosphine-functionalized metal-organic frameworks (MOFs). semanticscholar.orgrsc.orgrsc.orgacs.orgresearchgate.net In these materials, the phosphine oxide groups can act as coordination sites for metal ions, influencing the structure and properties of the resulting framework.

Another approach to creating hybrid materials is the functionalization of inorganic surfaces, such as silica, with organic molecules. While direct studies on TEHPO-functionalized silica are not yet prevalent, research on other phosphine oxides demonstrates the feasibility of this approach. These phosphine oxide-functionalized hybrid materials have potential applications in catalysis and as advanced adsorbents. The long alkyl chains of TEHPO could be advantageous in creating hydrophobic hybrid materials with an affinity for nonpolar environments.

Development of Chemically Modified TEHPO Derivatives with Enhanced Performance

A promising avenue for future research is the development of chemically modified TEHPO derivatives with tailored properties for specific applications. By introducing additional functional groups onto the TEHPO molecule, it is possible to enhance its performance as an extractant, catalyst, or stabilizing agent.

For example, the introduction of amino groups to create α-aminophosphine oxides has been shown to significantly improve the extraction efficiency and selectivity for rare earth metals. mdpi.com This is attributed to the increased coordination strength and the potential for the amino group to participate in the complexation of the metal ion. Similarly, the synthesis of phosphine oxide ligands with specific functionalities has been shown to improve the stability and catalytic activity of the nanoparticles they stabilize. rsc.orgresearchgate.net

The synthesis of such derivatives can be achieved through various organic reactions, allowing for a high degree of control over the final molecular structure. Research into the synthesis of new bis(acyl)phosphane oxide photoinitiators has demonstrated the potential to create functionalized phosphine oxides for applications in polymer grafting and surface functionalization. nih.gov The development of efficient and scalable synthetic routes to these modified TEHPO derivatives will be crucial for unlocking their full potential in the emerging research areas discussed.

Ligand Design for Ultra-High Selectivity

The future development of TEHPO-based systems is geared towards achieving ultra-high selectivity for specific target ions, a critical requirement for separating chemically similar elements like rare earths or actinides. Current research efforts are moving beyond using TEHPO as a standalone extractant and are exploring its modification and integration into more complex ligand structures.

The efficiency of phosphine oxides as extractants is linked to the basicity of the P=O group; an increase in basicity generally leads to stronger coordination with metal ions mdpi.com. However, high extraction efficiency does not always translate to high selectivity mdpi.com. Therefore, research is focused on introducing additional functional groups to the phosphine oxide framework to create polydentate or synergistic effects. For instance, studies on other phosphine oxide ligands have shown that creating a specific spatial arrangement of donor atoms can lead to a pseudo-cavity that preferentially binds one metal ion over another, enhancing selectivity based on ionic radius and coordination geometry rsc.org.

Future ligand design strategies for modifying TEHPO or creating analogous compounds may include:

Incorporation of Soft Donor Atoms: Introducing nitrogen or sulfur atoms into the ligand structure can modulate the affinity towards different metal ions, potentially separating trivalent actinides from lanthanides.

Pre-organized Molecular Scaffolds: Attaching TEHPO-like moieties to rigid molecular platforms could fix the position of the coordinating P=O groups, creating a specific binding pocket tailored for a target ion.

Synergistic Systems: While not a modification of the TEHPO molecule itself, combining it with other extractants, such as acidic organophosphorus compounds, has shown to enhance both extraction efficiency and selectivity for various metals mdpi.com.

A new phosphine oxide ligand, (Ph2PyPO), has demonstrated significant selectivity for Americium (Am) over Curium (Cm) and Europium (Eu), a notoriously difficult separation. This selectivity is attributed to the ligand's structure, which allows the smaller Am ion to fit deeper into the ligand's pseudo-cavity rsc.org. Thermodynamic data indicates that the entropy factor is the primary driver for this observed selectivity rsc.org.

Table 1: Separation Factors (SF) for Am/Cm and Am/Eu using Ph2PyPO Ligand in 1,2-dichloroethane from Nitric Acid Solutions rsc.org
Nitric Acid Concentration (M)SF (Am/Cm)SF (Am/Eu)
0.13.58.5
0.53.28.0
1.03.07.5
3.02.97.3

Multi-Functionalized Systems

The integration of the TEHPO functional group into larger, multi-functional systems is a promising avenue for creating advanced materials with tailored properties. This involves moving beyond its use as a simple liquid-liquid extraction agent and incorporating it into polymers, nanoparticles, or hybrid materials.

Polymer-Based Sorbents: Phosphine oxide groups can be incorporated into polymer chains via copolymerization mdpi.com. The resulting functionalized resins can be used for the removal, preconcentration, and recovery of metal ions from aqueous solutions, offering an alternative to solvent extraction with advantages like easier phase separation and reduced solvent loss mdpi.com.

Deep Eutectic Solvents (DES): Hydrophobic deep eutectic solvents (HDES) are emerging as sustainable alternatives to traditional volatile organic compounds. Research has shown that related phosphine oxides, such as trioctylphosphine oxide (TOPO), can act as hydrogen bond acceptors to form HDES with compounds like di-(2-ethylhexyl)phosphoric acid (D2EHPA) mdpi.com. These systems can be used for the selective extraction of metal ions like Co(II) and Al(III) mdpi.com. A similar approach using TEHPO could yield novel extraction media with unique properties.

Functionalized Nanomaterials: The phosphine oxide moiety can serve as an effective anchor group for stabilizing nanoparticles. For example, secondary phosphine oxides have been used to ligate iridium nanoparticles, where the ligand's binding mode influences the nanoparticle's catalytic properties nih.gov. This suggests a role for TEHPO in creating stable, functionalized nanoparticles for catalysis or sensing.

Redox-Active Systems: Research on phosphine oxide-functionalized terthiophenes has revealed their capacity to undergo multiple reversible reduction events at low potentials while maintaining stability nih.gov. This opens the door for designing TEHPO-containing materials for applications in organic electronics and energy storage nih.gov.

Advanced Characterization and Computational Techniques for TEHPO Systems

A deeper understanding of the structure-property relationships in TEHPO-based systems is essential for their rational design and optimization. Advanced characterization and computational methods are becoming indispensable tools for probing the complex chemical and physical processes that govern their performance, particularly at interfaces.

In-Situ Spectroscopic Studies of Extraction Interfaces

Liquid-liquid extraction is an interfacial phenomenon, yet the molecular-level events occurring at the boundary between the aqueous and organic phases are not fully understood. Traditional characterization is often performed on bulk phases ex-situ, which may not accurately reflect the species and interactions at the active interface. In-situ and operando spectroscopic techniques are powerful methods for studying these interfaces under real-time process conditions researchgate.net.

Techniques applicable to TEHPO extraction systems include:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique can probe the molecular vibrations of species at or near the interface, providing information on the coordination of the P=O group to metal ions and the role of water and other species in the extraction complex nih.gov.

Vibrational Sum-Frequency Generation (SFG) Spectroscopy: As a surface-specific technique, SFG can provide information about the orientation and ordering of TEHPO molecules at the liquid-liquid interface, revealing how the extractant molecules arrange themselves to facilitate ion transfer.

X-ray Absorption Spectroscopy (XAS): Using synchrotron radiation, XAS can provide element-specific information about the coordination environment (e.g., bond distances, coordination numbers) of the extracted metal ion within the TEHPO complex directly at the interface researchgate.net.

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): This technique allows for the study of the elemental composition and chemical states at the surface of a liquid under relevant pressures, offering insights into the interfacial chemistry of the extraction process researchgate.net.

High-Throughput Screening and Data Science Approaches

The traditional approach to developing and optimizing solvent extraction processes is often labor-intensive and relies on a one-variable-at-a-time methodology. High-throughput screening (HTS) and data science offer a paradigm shift, enabling the rapid evaluation of a large number of experimental parameters and the discovery of complex relationships within the data.

High-Throughput Synthesis and Screening: Automated platforms can be used to rapidly synthesize libraries of TEHPO analogues or formulate numerous solvent compositions nih.gov. These can then be screened in parallel for their extraction performance (e.g., distribution ratios, separation factors) using automated liquid handling and analytical techniques nih.gov. This approach accelerates the discovery of optimal extractants and solvent systems for a specific separation challenge mdpi.com.

Machine Learning and Data Science: In the context of solvent extraction, machine learning (ML) models can be trained on existing experimental data to predict the performance of new, untested systems escholarship.org. This can significantly reduce the experimental workload required for solvent screening escholarship.org. Furthermore, data from multiple, unconventional sensors (e.g., acoustic, vibration, thermal) can be integrated to monitor and control TEHPO-based extraction processes in real-time elsevierpure.comnstopenresearch.org. These data-driven approaches can detect process anomalies and provide operators with greater process awareness, leading to improved efficiency and safety elsevierpure.comnstopenresearch.org.

Table 2: Application of Data Science in Solvent Extraction Monitoring elsevierpure.comnstopenresearch.org
Technique/SensorMonitored Parameter/EventPotential Benefit for TEHPO Systems
Acoustic/Vibration SensorsContactor motor speed, pump operationReal-time verification of equipment status, early fault detection
Color/Optical SensorsSolution concentration, phase disengagementEstimate metal loading in organic phase, monitor separation efficiency
Machine Learning AlgorithmsSignal discovery, anomaly detectionIdentify subtle process deviations, predict system failures
Infrared Thermal CamerasTemperature profiles of equipmentDetect overheating in pumps or motors, monitor reaction exotherms

Interdisciplinary Research Directions Involving Tris(2-ethylhexyl)phosphine oxide

The unique properties of TEHPO are enabling its application in fields beyond traditional metallurgy, creating exciting interdisciplinary research opportunities. Its strong coordinating ability, hydrophobicity, and role as a solvent mediator are being exploited in analytical chemistry, sensor technology, and environmental science.

One notable example is the development of ion-selective electrodes (ISEs) for biomedical applications. Research has demonstrated that TEHPO can act as an effective solvent mediator in the construction of a serotonin-selective membrane electrode researchgate.netelsevier.com. In this system, TEHPO enhances the response of the electrode to serotonin while significantly suppressing interference from inorganic cations like Na+ and K+ that are abundant in physiological samples researchgate.netelsevier.com. An electrode combining TEHPO with a specific ion-exchanger achieved a detection limit of 9 x 10⁻⁶ M for serotonin in physiological saline, representing the best performance for such a sensor to date researchgate.netelsevier.com. This opens up possibilities for using TEHPO in the development of sensors for other important neurotransmitters or biomarkers.

Further interdisciplinary directions include:

Analytical Sample Preparation: The principles of solvent extraction using TEHPO can be downscaled for microextraction techniques. For instance, related organophosphates have been used in deep eutectic solvents for the solvent bar microextraction of organic pollutants (parabens) from biological fluids like urine and plasma researchgate.net. This suggests a role for TEHPO in developing efficient methods for the preconcentration of trace analytes from complex matrices.

Environmental Remediation: Functionalized polymers or other sorbents containing the TEHPO moiety could be designed for the selective removal of toxic heavy metals or radionuclides from contaminated water sources.

Phase Transfer Catalysis: Due to its ability to complex with cations and transport them into an organic phase, TEHPO could be investigated as a phase transfer catalyst for facilitating organic reactions between immiscible reactants.

Q & A

Q. What are the established methods for synthesizing TEHPO and confirming its purity?

TEHPO is typically synthesized by oxidizing tris(2-ethylhexyl)phosphine using hydrogen peroxide (H₂O₂) or other oxidizing agents under reflux conditions in acetone. The reaction proceeds at mild temperatures, yielding high-purity TEHPO after purification via recrystallization or column chromatography. Key characterization techniques include:

  • ³¹P NMR spectroscopy : A singlet peak near δ 25-30 ppm confirms the presence of the phosphine oxide group.
  • IR spectroscopy : A strong P=O stretching vibration around 1150-1250 cm⁻¹.
  • Elemental analysis : To verify stoichiometry and purity .

Q. How does TEHPO's solubility in organic solvents impact its use in liquid-liquid extraction systems?

TEHPO exhibits high solubility in non-polar solvents (e.g., toluene, hexane) due to its branched 2-ethylhexyl groups, making it ideal for uranium(VI) and lanthanide extraction. Its solubility prevents phase separation issues and enhances ligand availability for metal coordination. For example, in uranyl nitrate extraction, TEHPO achieves a solvation number of 2, comparable to tri-n-octylphosphine oxide (TOPO), but with improved kinetic stability in branched alkane solvents .

Q. What are the standard protocols for quantifying TEHPO in complex mixtures?

Reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) is recommended. Mobile phases typically combine acetonitrile/water gradients. For trace analysis, mass spectrometry (ESI-MS) provides higher sensitivity. Calibration curves using pure TEHPO standards are essential to minimize matrix interference .

Advanced Research Questions

Q. How does TEHPO's branched alkyl structure influence its coordination behavior compared to TOPO in uranyl complexes?

TEHPO’s 2-ethylhexyl groups introduce steric hindrance, reducing the formation of higher-order complexes (e.g., UO₂(NO₃)₂·3L) compared to TOPO. However, its branched structure enhances solubility in aliphatic diluents, improving extraction efficiency under high-acidity conditions. Stability constants (log β) for TEHPO-uranyl complexes are typically lower than those of TOPO but offer better phase compatibility in industrial-scale separations .

Q. What advanced spectroscopic techniques resolve TEHPO's role in stabilizing palladium(II) complexes?

  • X-ray absorption spectroscopy (XAS) : Probes the electronic structure of Pd–O=P bonds, revealing covalent contributions from phosphorus 3p and oxygen 2p orbitals.
  • Cyclic voltammetry : Identifies redox-active Pd(II)/Pd(0) transitions influenced by TEHPO’s electron-withdrawing effects.
  • DFT calculations : Models ligand geometry and charge distribution to predict catalytic activity in cross-coupling reactions .

Q. How can TEHPO derivatives be functionalized to enhance selectivity in actinide/lanthanide separation?

Introducing electron-withdrawing substituents (e.g., –NO₂ or –CN) to the phosphine oxide backbone increases metal-ligand bond strength via inductive effects. For example, tris(3-cyano-2-ethylhexyl)phosphine oxide shows 10× higher selectivity for Am(III) over Eu(III) in nitrate media. Synthesis involves nucleophilic substitution of TEHPO precursors with functionalized alkyl halides .

Data Contradictions and Resolution

Q. Conflicting reports on TEHPO’s hydrolytic stability in acidic media: How to reconcile discrepancies?

Some studies report TEHPO degradation at pH < 1, while others note stability up to 6 M HNO₃. These contradictions arise from differences in diluent polarity (e.g., kerosene vs. chloroform) and trace water content. Mitigation strategies:

  • Pre-equilibrate TEHPO with aqueous acid before extraction.
  • Use hydrophobic ionic liquids as diluents to suppress hydrolysis .

Methodological Best Practices

Optimal conditions for TEHPO-based extraction of uranium from seawater:

  • pH : 2.5–3.5 (prevents UO₂²⁺ hydrolysis).
  • Ligand concentration : 0.1–0.3 M in n-dodecane.
  • Phase ratio : 1:5 (organic:aqueous) for maximum recovery.
    Post-extraction, strip uranium using 0.5 M Na₂CO₃ and regenerate TEHPO with 1 M HCl .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tris(2-ethylhexyl)phosphine oxide
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Tris(2-ethylhexyl)phosphine oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.